Z-Val-otfa
Overview
Description
Z-Val-otfa is a chemical compound with diverse applications in scientific research. It has a molecular formula of C15H18F3NO4 .
Molecular Structure Analysis
Z-Val-otfa contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .Physical And Chemical Properties Analysis
Z-Val-otfa has a molar mass of 333.3 . It contains various types of bonds and functional groups, contributing to its unique physical and chemical properties .Scientific Research Applications
Scientific Research Applications of Z-Val-otfa
Z-Val-otfa, also known as Z-VAD-FMK, is a broad-spectrum caspase inhibitor used in various scientific research fields. Below is a comprehensive analysis of six unique applications of Z-Val-otfa, each detailed in its own section.
Anti-Apoptotic Agent in Ovarian Tissue Transplantation: Z-Val-otfa has been evaluated as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation . It is used to improve the efficiency of ovarian tissue treatment by preventing follicle loss induced by ischemia/reperfusion injury post-transplantation.
Augmentation of TNFα-Stimulated Neutrophil Apoptosis: The compound has been studied for its effects on TNFα-stimulated neutrophil apoptosis . It is found that Z-Val-otfa can enhance TNFα-induced cell death in neutrophils, which is interpreted as evidence for caspase-dependent and -independent cell death pathways.
Inhibition of Cathepsin Activity: Z-Val-otfa is used as an irreversible cathepsin inhibitor, specifically targeting cathepsin S over cathepsin L . This application is crucial in studying the role of cathepsins in various biological processes and diseases.
Safety and Hazards
Mechanism of Action
Target of Action
Z-Val-otfa, also known as Z-Val-Ala-Asp fluoromethyl ketone, is a non-methylated, competitive, and irreversible inhibitor of caspase 1 . Caspase 1 is a type of enzyme known as a cysteine-aspartic acid protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation .
Mode of Action
The compound interacts with its target, caspase 1, by binding to it in a competitive and irreversible manner . This binding inhibits the activity of caspase 1, preventing it from carrying out its normal function in the cell
Result of Action
The molecular and cellular effects of Z-Val-otfa’s action largely depend on its inhibition of caspase 1 . Given that caspase 1 is involved in processes such as apoptosis and inflammation, the inhibition of this enzyme could potentially lead to reduced inflammation and altered cell death processes . .
properties
IUPAC Name |
2,2,2-trifluoroethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)12(13(20)23-9-15(16,17)18)19-14(21)22-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBJQOMWGYZJTQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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